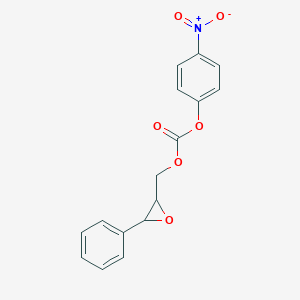

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

説明

The compound "(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate" is a carbonate ester derivative that includes a 4-nitrophenyl group and an epoxide ring attached to a phenyl group. This type of compound is of interest due to its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of carbonate esters similar to the compound can involve the reaction of phenols with bis(4-nitrophenyl) carbonate (BNPC) under certain conditions. For instance, the kinetic study of the phenolysis of BNPC and related compounds shows that these reactions can follow pseudo-first-order kinetics and are influenced by the nature of the substituents and the reaction medium . The synthesis of related compounds, such as azidomethyl 4-nitrophenyl carbonate, has been achieved through a three-step process with a high overall yield, indicating the feasibility of synthesizing complex carbonates with nitrophenyl groups .

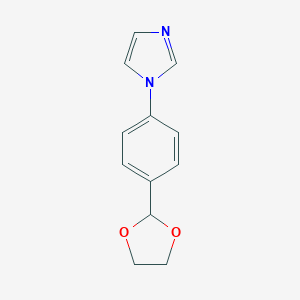

Molecular Structure Analysis

The molecular structure of compounds related to "(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate" has been determined using crystallographic methods. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined by full-matrix least squares, revealing an intramolecular hydrogen bond . This suggests that similar compounds may also exhibit interesting structural features such as intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl carbonates is influenced by the nature of the nucleophile and the electrophilic center. For example, the aminolysis of 4-nitrophenyl phenyl carbonate shows that the reactivity and mechanism are strongly affected by the nature of the amines (primary vs. secondary) and the electrophilic centers (C=O vs. C=S) . The kinetics and mechanisms of these reactions have been studied extensively, providing insights into the factors that govern the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl carbonates and related compounds can be deduced from their molecular structure and reactivity. The presence of nitro groups and carbonate ester functionalities typically confers certain characteristics such as polarity, potential for hydrogen bonding, and susceptibility to nucleophilic attack. The kinetics of reactions involving these compounds, such as phenolysis and aminolysis, provide additional information on their chemical behavior in different environments .

科学的研究の応用

Kinetic and Mechanistic Insights

Phenolysis Reactions : The kinetic study of phenolysis involving derivatives of diaryl carbonates, such as 4-nitrophenyl derivatives, has been instrumental in understanding the reaction mechanisms under various conditions. These studies offer insights into the reactivity and the concerted mechanisms of these compounds with phenoxide ions, contributing significantly to the field of organic chemistry (Castro et al., 2002), (Castro et al., 2001).

Aminolysis Reactions : A deeper understanding of the aminolysis reactions of 4-nitrophenyl carbonates in aqueous ethanol has been achieved. This knowledge is critical for designing synthetic routes and understanding the subtleties of reaction kinetics and mechanisms (Castro et al., 2003).

Synthesis and Characterization

Novel Substrates for Inhibition Studies : The creation of fluorescent substrates based on (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate derivatives for inhibition studies of enzymes like the soluble epoxide hydrolase (sEH) showcases the compound's utility in developing sensitive assays for screening chemical libraries. This application is pivotal for identifying potent inhibitors for therapeutic uses, demonstrating the compound's versatility in biomedical research (Jones et al., 2005).

Electrochromic Devices and Conducting Polymers : Research into the synthesis of polymers from monomers including nitrophenyl derivatives has paved the way for the development of soluble conducting polymers. These materials show promise for use in electrochromic devices, indicating the compound's potential in materials science and engineering (Variş et al., 2006).

Environmental and Bioremediation Studies

- Biodegradation and Chemotaxis : The study of biodegradation and chemotaxis of nitrophenol derivatives by specific microorganisms underscores the environmental relevance of these compounds. Understanding the microbial pathways for the degradation of pollutants like 3-methyl-4-nitrophenol, a derivative closely related to (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate, contributes to the development of bioremediation strategies for environmental decontamination (Bhushan et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXHSMFFPOGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400556 | |

| Record name | S-NEPC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate | |

CAS RN |

147349-28-8 | |

| Record name | S-NEPC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

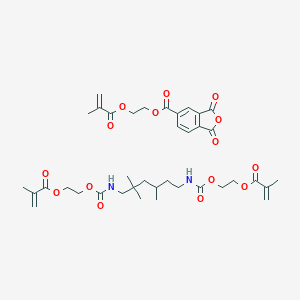

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)